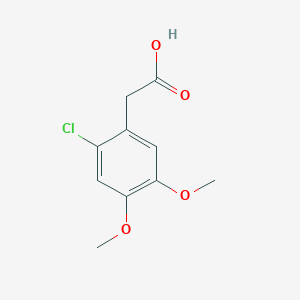
(2-Chloro-4,5-dimethoxyphenyl)acetic acid
Overview
Description
“(2-Chloro-4,5-dimethoxyphenyl)acetic acid” is a chemical compound . It is related to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine .
Synthesis Analysis
The synthesis of “(2-Chloro-4,5-dimethoxyphenyl)acetic acid” could involve the conversion of benzylamines and phenethylamines to their analogous acids in the metabolism of dopamine analogs . It could also be synthesized from 2,4-Dimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of “(2-Chloro-4,5-dimethoxyphenyl)acetic acid” can be represented by the linear formula: (CH3O)2C6H3CH2CO2H . The molecular weight is 196.20 .Physical And Chemical Properties Analysis
“(2-Chloro-4,5-dimethoxyphenyl)acetic acid” appears as a white to yellow solid . It has a molecular weight of 245.66 . The InChI code is 1S/C10H12ClNO4/c1-15-7-3-5 (9 (12)10 (13)14)6 (11)4-8 (7)16-2/h3-4,9H,12H2,1-2H3, (H,13,14) .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Quinoxaline Derivatives : The compound was involved in the synthesis of quinoxaline derivatives, showing significant dihedral angles between its chlorophenyl and dimethoxyphenyl rings and the quinoxaline unit. This indicates its structural importance in creating complex organic compounds (Cantalupo, Crundwell, & Glagovich, 2010).
Formation of Complexes with Herbicides : The compound's derivatives were used to form copper complexes with various herbicides, indicating its role in creating compounds with potential agricultural applications (Psomas et al., 1998).
Synthesis of Pyrrolizine Derivatives : A derivative of the compound was used to create pyrrolizine derivatives, which exhibit inhibitory activity against specific enzymes, indicating its pharmaceutical application potential (Laufer, Tries, Augustin, & Dannhardt, 1994).
Analytical and Biochemical Applications
Fluorographic Detection in Gel Electrophoresis : A method involving the compound was developed for the fluorographic detection of radioactivity in gel electrophoresis, highlighting its application in biochemical analysis (Skinner & Griswold, 1983).
Microbial Enantioselective Ester Hydrolysis : Its use in microbial enantioselective ester hydrolysis to prepare optically active derivatives demonstrates its significance in producing specific enantiomers for pharmaceutical purposes (Tarui et al., 2002).
Chemical and Physical Property Studies
Study of Molecular and Group Mobility : The compound was studied to understand the temperature dependence of molecular and group mobility in solid-state NMR spectroscopy, showcasing its relevance in physical chemistry research (Peterlin & Pintar, 1961).
Analysis of Crystal Structure : Research into its crystal structure, including the formation of hydrogen-bonded cyclic dimers, highlights its role in crystallography and materials science (Kumar & Rao, 1982).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-chloro-4,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPCQKQQARFCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951594 | |
| Record name | (2-Chloro-4,5-dimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-dimethoxyphenyl)acetic acid | |
CAS RN |
2898-63-7 | |
| Record name | NSC129821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-4,5-dimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)




![4-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B3024401.png)







